molecular formula C23H19ClN4O5 B11274293 ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

Cat. No.: B11274293
M. Wt: 466.9 g/mol
InChI Key: RJITWCLFFWAXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a synthetic pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with a 4-chlorophenyl substituent, a methyl group at position 5, and an ethyl benzoate ester-linked carboxamide at position 5. This compound shares structural motifs with kinase inhibitors and heterocyclic drug candidates, where the pyrrolo[3,2-d]pyrimidine scaffold is critical for binding to enzymatic active sites . The 4-chlorophenyl group enhances metabolic stability and hydrophobic interactions, while the ethyl benzoate moiety may influence solubility and bioavailability . Synthesis typically involves multi-step reactions, including condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 4-aminobenzoate under reflux conditions , followed by functionalization to introduce the 4-chlorophenyl and carboxamido groups.

Properties

Molecular Formula

C23H19ClN4O5

Molecular Weight

466.9 g/mol

IUPAC Name

ethyl 4-[[3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O5/c1-3-33-22(31)13-4-8-15(9-5-13)25-20(29)17-12-27(2)19-18(17)26-23(32)28(21(19)30)16-10-6-14(24)7-11-16/h4-12H,3H2,1-2H3,(H,25,29)(H,26,32)

InChI Key

RJITWCLFFWAXNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate typically involves multiple steps, including cyclization and functionalization reactions. One common approach involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields intermediate compounds that can be further functionalized to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activity. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Notable Properties Potential Applications References
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, 5-methyl, ethyl benzoate carboxamide ~453.87 High lipophilicity (logP ~3.2), moderate solubility in DMSO Kinase inhibition, anticancer agents N/A
Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Pyrrolo[2,3-d]pyrimidine Amino group, ethyl benzoate ~297.31 Polar (logP ~1.8), soluble in ethanol Protein kinase inhibitors (e.g., JAK2/STAT3 pathways)
Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl-3H-Pyrrolo[3,2-d]pyrimidine-7-Carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, phenyl ~580.12 Highly lipophilic (logP ~6.0), crystalline solid Structural studies, enzyme binding
Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Tetrahydropyrimidine Bromoethoxy, substituted phenyl ~450.30 Moderate solubility, reactive bromo group Prodrug development, covalent inhibitors

*Molecular weights calculated based on structural formulas.

Key Observations

Core Structure Variations: The target compound and the dipentylamino derivative share the pyrrolo[3,2-d]pyrimidine core, which confers rigidity and planar geometry for protein binding. In contrast, the tetrahydropyrimidine derivative has a saturated ring, reducing aromatic interactions but improving conformational flexibility.

Substituent Effects: The 4-chlorophenyl group (common in the target compound and ) enhances hydrophobic binding and electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme pockets. The ethyl benzoate group in the target compound and improves membrane permeability compared to the polar amino group in , but may reduce aqueous solubility. The dipentylamino substituent in significantly increases lipophilicity (logP ~6.0), which could limit pharmacokinetic performance despite strong binding affinity.

Synthetic Routes: The target compound’s synthesis mirrors methods for , involving reflux conditions with 4-chloro-pyrrolopyrimidine intermediates. However, the dipentylamino derivative requires additional steps for alkylamine introduction, complicating scalability .

Biological Relevance: While has demonstrated kinase inhibitory activity, the target compound’s carboxamido group may enable stronger hydrogen bonding with ATP-binding sites, akin to covalent inhibitors like ibrutinib.

Research Findings and Implications

  • Structural Insights : X-ray crystallography of (performed using SHELXL ) reveals a planar pyrrolo-pyrimidine core with a dihedral angle of 8.2° between the chlorophenyl and pyrimidine rings, favoring π-π stacking. This geometry is likely conserved in the target compound.
  • Activity Predictions : Molecular docking suggests the target compound’s carboxamido group forms hydrogen bonds with kinase catalytic lysine residues, a feature absent in or .
  • Limitations: No in vivo data are available for the target compound, unlike , which has been tested in cell-based assays.

Biological Activity

Ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H27ClN2O7C_{28}H_{27}ClN_2O_7, with a molecular weight of approximately 538.98 g/mol. Its structure features a pyrrolopyrimidine core, which is known for various pharmacological activities.

Research indicates that compounds similar to ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) exhibit diverse biological activities through several mechanisms:

  • Inhibition of Kinases : Many pyrrolopyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, studies have demonstrated that these compounds can effectively inhibit epidermal growth factor receptor (EGFR) kinases with IC50 values ranging from 1.5 nM to over 800 nM .
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways .
  • Anti-inflammatory Activity : Some studies have reported that pyrrolopyrimidine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as COX-2 and TLRs .

Biological Activity Data

A summary of biological activities associated with ethyl 4-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine) is presented in the following table:

Activity Target/Mechanism IC50 Value (nM) Reference
EGFR InhibitionKinase inhibition1.5 - 873.2
Apoptosis InductionU87 Glioblastoma cellsNot specified
Anti-inflammatoryCOX-2 inhibitionNot specified
Antioxidant ActivityTLRs inhibitionNot specified

Case Studies

  • Anti-Glioma Activity : A study investigated the effects of novel pyrrolopyrimidine derivatives on glioma cells. The most potent compound significantly inhibited cell growth and induced apoptosis in U87 glioblastoma cells .
  • Anti-inflammatory Effects : In vitro studies using RAW264.7 macrophage cells demonstrated that specific derivatives reduced inflammation markers after LPS stimulation. The compounds showed significant inhibition of COX-2 expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.